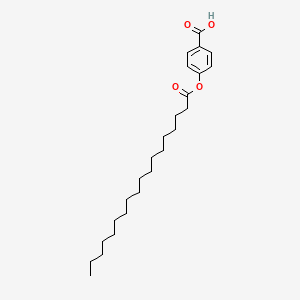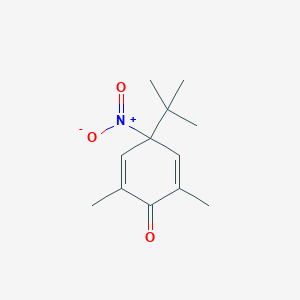
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with acetophenone in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use in the treatment of diseases due to its biological activities.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits antitubercular activity.
5-(4-chlorophenyl)-1,2,4-triazole: Similar structure but different substitution pattern.
Uniqueness
5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
89804-57-9 |
|---|---|
Molekularformel |
C15H12ClN3 |
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-methyl-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-11-17-15(12-7-9-13(16)10-8-12)19(18-11)14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
WLUSIXQQGBBERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)


![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)


![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)


